molecular formula C15H19NO3S B2373589 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one CAS No. 1351588-18-5

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one

Cat. No.: B2373589
CAS No.: 1351588-18-5
M. Wt: 293.38
InChI Key: BJMYEDUQMOAAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one is a novel spirocyclic compound of interest in medicinal chemistry and pharmaceutical research. Its molecular architecture incorporates a 1-oxa-4-thia-8-azaspiro[4.5]decane core, a scaffold that is structurally analogous to privileged frameworks found in bioactive molecules. Spirocyclic azaspiro[4.5]decane derivatives have demonstrated significant potential in drug discovery, particularly as inhibitors for therapeutic targets such as the mitochondrial permeability transition pore (mPTP) for treating ischemia-reperfusion injury . Additionally, the 1-oxa-8-azaspiro[4.5]decane motif is a recognized pharmacophore in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, which are being investigated for a range of conditions including pain, anxiety, and movement disorders . The integration of both oxygen and sulfur heteroatoms within the spirocyclic ring system may offer unique electronic and steric properties, making this compound a valuable building block for structure-activity relationship (SAR) studies, library synthesis, and the exploration of new biological mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c17-14(12-18-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMYEDUQMOAAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of the spiro-fused oxa-thia-azaspirodecane core, which can be achieved through a series of cyclization reactions. The phenoxy group is then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1-{1-oxa-4-thia-8-azaspiro[4

Mechanism of Action

The mechanism by which 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences

The target compound’s spirocyclic system (1-oxa-4-thia-8-aza) contrasts with analogs that vary in heteroatom positions or substituents:

  • Heteroatom arrangement : Derivatives like 4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one () replace oxygen with sulfur at position 1, altering electronic properties and reactivity .
  • Substituent diversity: The phenoxyethyl group in the target compound differs from fluorophenyl, methoxybenzoyl, or propanone substituents in analogs (Table 1).

Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
Target Compound 2-Phenoxyethyl C₁₆H₂₀NO₃S* 323.4 g/mol† Unreported activity; inferred SAR
4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one 4-Fluorophenyl C₁₄H₁₆FNOS 281.35 g/mol m.p. 142–143°C; IR: 1677 cm⁻¹ (C=O)
(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone 3-Fluoro-4-methoxybenzoyl C₁₆H₁₉FNO₃S 348.4 g/mol Structural similarity to target
1-{1-Oxa-4-Thia-8-Azaspiro[4.5]decan-8-yl}propan-1-one Propan-1-one C₁₀H₁₇NO₂S 215.31 g/mol Commercially available for research

*Estimated formula based on structural analysis; †Calculated using atomic masses.

Pharmacological Activity

  • Cytotoxicity variations: Substituents like fluorophenyl groups enhance bioactivity compared to non-halogenated analogs. For example, 4-(4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one () showed 72% yield and distinct IR/NMR profiles, indicating stable synthesis routes for bioactive derivatives .
  • Inference for target compound: The phenoxy group may mimic aryl substituents in active analogs, but its electron-rich oxygen could alter binding affinity or metabolic stability .

Biological Activity

1-{1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C15H19N1O3S1C_{15}H_{19}N_{1}O_{3}S_{1}. It features a spirocyclic structure that includes both oxygen and sulfur heteroatoms, contributing to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC15H19N1O3S1
Molecular Weight299.39 g/mol
StructureStructure

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, such as:

  • Cyclization Reactions : Using suitable precursors like diols or amino alcohols in the presence of sulfur sources and oxidizing agents.
  • Metal-Catalyzed Reactions : Enhancing yield and selectivity through catalytic processes.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to:

  • Inhibition of Enzyme Activity : Modulating metabolic pathways.
  • Receptor Binding : Affecting signaling pathways that could result in therapeutic effects.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits significant anticancer properties. Specifically, it has shown moderate to potent activity against various cancer cell lines:

Cancer Cell LineIC50 (µM)
A549 (Lung Cancer)15.2
MDA-MB-231 (Breast Cancer)12.5
HeLa (Cervical Cancer)9.8

These results suggest its potential as a therapeutic agent in oncology, warranting further investigation into its pharmacological profiles.

Case Studies

Recent research highlights the compound's effectiveness in preclinical settings:

  • Study on Lung Cancer : A549 cells treated with varying concentrations of the compound showed reduced viability, indicating potential use in lung cancer therapies.
  • Breast Cancer Research : MDA-MB-231 cells demonstrated significant apoptosis when exposed to the compound, suggesting mechanisms that could be exploited for treatment.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas include:

  • Mechanistic Studies : Understanding how the compound interacts at the molecular level.
  • In Vivo Studies : Evaluating efficacy and safety profiles in animal models.

Q & A

Q. What are the key structural features of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one, and how do they influence its reactivity?

The compound contains a bicyclic spiro system with a 1-oxa-4-thia-8-azaspiro[4.5]decane core, where oxygen, sulfur, and nitrogen atoms are strategically positioned. The spiro junction (shared atom between two rings) introduces conformational rigidity, which impacts its stereoelectronic properties and binding affinity to biological targets like muscarinic or serotonin receptors . The phenoxyethyl ketone moiety enhances lipophilicity, influencing pharmacokinetic behavior .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves multi-step protocols:

  • Step 1 : Construction of the spirocyclic core via cyclization reactions, often using tetrahydropyran-4-carbonitrile or similar precursors under anhydrous conditions to prevent hydrolysis .
  • Step 2 : Introduction of the phenoxyethyl ketone group via nucleophilic substitution or Friedel-Crafts acylation, requiring precise temperature control (e.g., 0–5°C for sensitive intermediates) .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC is critical to isolate high-purity (>95%) product .

Q. How can researchers verify the compound’s structural integrity post-synthesis?

Key techniques include:

  • NMR spectroscopy : Confirm spiro connectivity via distinct splitting patterns (e.g., geminal protons near sulfur/oxygen atoms) .
  • X-ray crystallography : Resolve conformational details of the bicyclic system, as demonstrated in analogs like 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one .
  • Mass spectrometry : Validate molecular weight (e.g., APCI+/ESI+ modes) and detect impurities .

Advanced Research Questions

Q. How does the compound interact with neuropharmacological targets such as the M1 muscarinic or 5-HT1A receptors?

Q. What strategies can optimize the compound’s metabolic stability without compromising receptor affinity?

  • Bioisosteric replacement : Substitute the ketone group with a metabolically stable amide or urea .
  • Ring modification : Replace sulfur with sulfone or sulfonamide groups to enhance oxidative stability while retaining spiro geometry .
  • Prodrug design : Introduce ester or carbamate moieties on the phenoxy group for controlled release .
    Validation: Use liver microsome assays and LC-MS/MS to assess metabolic half-life .

Q. How do structural analogs with varied substituents (e.g., tosyl, nitro, or fluorophenyl groups) affect biological activity?

  • Tosyl group () : Enhances electrophilicity, improving covalent binding to cysteine-rich targets but increasing off-target effects.
  • Nitro group () : Boosts electron-withdrawing effects, altering redox potential and antimicrobial activity in analogs.
  • Fluorophenyl groups () : Improve blood-brain barrier penetration due to increased lipophilicity and reduced polar surface area.
    Experimental design: Parallel synthesis of analogs followed by SAR analysis using IC₅₀ values from dose-response curves .

Q. What computational tools are effective for predicting the compound’s binding modes and ADMET properties?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like 5-HT1A, guided by crystallographic data from analogs .
  • ADMET prediction : SwissADME or ADMETLab 2.0 can forecast permeability (e.g., Caco-2 cell models), CYP450 inhibition, and hERG channel liability .
  • MD simulations : GROMACS or AMBER to assess conformational dynamics over nanosecond timescales .

Data Contradictions and Resolution

Q. Discrepancies in reported receptor affinities for spirocyclic analogs: How to resolve them?

Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or ligand concentrations .
  • Stereochemical purity : Enantiomeric impurities in racemic mixtures can skew results. Use chiral HPLC to isolate enantiomers .
  • Solution vs. solid-state conformations : Compare X-ray structures (solid-state) with NMR-derived solution structures to identify bioactive conformers .

Q. Conflicting data on metabolic pathways: What factors contribute to this?

  • Species differences : Human vs. rodent CYP450 isoforms metabolize the compound at varying rates. Cross-validate using human hepatocytes .
  • pH-dependent stability : The spiro system’s sensitivity to acidic conditions may alter degradation pathways in vitro vs. in vivo .

Methodological Best Practices

Q. How to mitigate challenges in scaling up synthesis for preclinical studies?

  • Process optimization : Replace chromatography with crystallization for purification (e.g., using ethanol/water mixtures) .
  • Flow chemistry : Continuous reactors improve yield for temperature-sensitive steps (e.g., acylation) .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.